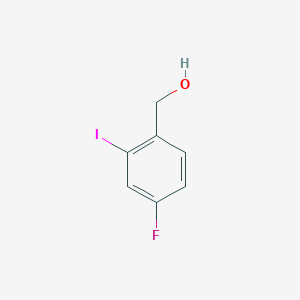

4-Fluoro-2-iodobenzyl alcohol

CAS No.: 937649-01-9

Cat. No.: VC5889182

Molecular Formula: C7H6FIO

Molecular Weight: 252.027

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 937649-01-9 |

|---|---|

| Molecular Formula | C7H6FIO |

| Molecular Weight | 252.027 |

| IUPAC Name | (4-fluoro-2-iodophenyl)methanol |

| Standard InChI | InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |

| Standard InChI Key | VRWAPLMYVQHMSE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)I)CO |

Introduction

Chemical Identity and Physicochemical Properties

Structural and Molecular Characteristics

The compound features a benzyl alcohol backbone substituted with fluorine at the para-position and iodine at the ortho-position. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₆FIO | |

| Molecular weight | 252.02 g/mol | |

| CAS number | 937649-01-9 | |

| Melting point | 89–92°C (lit.) | |

| Boiling point | 288.3°C (predicted) | |

| Density | 1.9 g/cm³ |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.57 (dd, J = 8.0, 2.6 Hz, 1H), 7.33 (dd, J = 8.5, 5.8 Hz, 1H), 7.04 (td, J = 8.5, 2.7 Hz, 1H), 4.63 (d, J = 6.1 Hz, 2H), 2.07 (t, J = 6.1 Hz, 1H) .

-

¹³C NMR (CDCl₃): δ 163.1 (d, J = 247.8 Hz), 145.0 (d, J = 6.9 Hz), 140.1 (d, J = 7.6 Hz), 116.4 (d, J = 22.0 Hz), 115.5 (d, J = 23.4 Hz), 89.1 (d, J = 2.7 Hz), 68.8 .

Synthesis and Reactivity

Synthetic Routes

4-Fluoro-2-iodobenzyl alcohol is typically synthesized via:

-

Reduction of 4-Fluoro-2-iodobenzaldehyde:

Sodium borohydride (NaBH₄) in ethanol reduces the aldehyde to the corresponding alcohol . -

Halogen Exchange Reactions:

Substitution of bromine or chlorine in precursor molecules using iodide sources .

Key Reactivity

-

Suzuki–Miyaura Coupling: The iodine substituent facilitates palladium-catalyzed cross-coupling with boronic acids, enabling access to biaryl structures .

-

Nucleophilic Substitution: The hydroxyl group can be functionalized via Mitsunobu reactions or esterification .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing dopamine transporter inhibitors, such as JJC8-091, which are investigated for treating psychostimulant use disorders . Its iodine moiety is critical for radioisotope labeling in positron emission tomography (PET) tracers .

Materials Science

In palladium-catalyzed cyclization reactions, it forms spirocyclic compounds like 3H-spiro[isobenzofuran-1,3′-isochroman], which are valuable in materials chemistry .

| Supplier | Purity | Packaging | Price |

|---|---|---|---|

| TRC | 97% | 500 mg | $175 |

| Crysdot | 97% | 25 g | $1,024 |

| AHH | 97% | 1 g | $950 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume